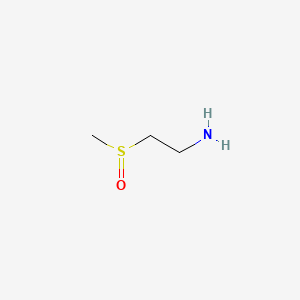

2-(methylsulfinyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAOVVJJOXMLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-19-5 | |

| Record name | 2-methanesulfinylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methylsulfinyl Ethanamine and Analogues

Primary Synthetic Routes to the Sulfinylethanamine Scaffold

The construction of the 2-(methylsulfinyl)ethanamine core structure is primarily achieved through two main strategies: the oxidation of a readily available thioether precursor and, more broadly, through direct synthesis and coupling reactions that build the molecular backbone.

The most common and industrially relevant method for synthesizing this compound is the controlled oxidation of its thioether analogue, 2-(methylthio)ethylamine (B103984). google.com This approach is favored due to the accessibility of the starting thioether. The synthesis of the precursor, 2-(methylthio)ethylamine, often begins with the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium methanethiolate (B1210775) under basic conditions. google.comsmolecule.com

Once the thioether is obtained, it is oxidized to the corresponding sulfoxide (B87167). The oxidation process must be carefully controlled to prevent over-oxidation to the sulfone. Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this transformation, often in an aqueous medium. google.comgoogle.com The reaction conditions, such as solvent and the use of catalysts, can significantly influence the yield and purity of the final product. For instance, a patent describes the oxidation of 2-(methylthio)ethylamine with hydrogen peroxide in water, which, after adjusting the pH with hydrochloric acid, yields 2-(methylsulfinyl)ethylamine hydrochloride. google.com Another method highlights the use of a sodium tungstate (B81510) catalyst to improve reaction efficiency. google.com

The choice of solvent and reaction conditions has a profound impact on the outcome, as illustrated by the following examples.

Table 1: Comparison of Oxidative Synthesis Conditions for 2-(Methylsulfonyl)ethanamine (an analogue) Note: This table describes the synthesis of the related sulfone, which proceeds via the sulfoxide intermediate. The data illustrates the impact of reaction conditions on yield.

| Starting Material | Oxidant | Solvent/Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-(Methylthio)ethylamine | 30% H₂O₂ | Water / Sodium Tungstate | 75.1% | google.com |

| 2-(Methylthio)ethylamine | H₂O₂ | Acetone / Sulfuric Acid / Sodium Tungstate | 95.7% | google.com |

Direct synthesis and coupling reactions represent more advanced strategies for constructing the sulfinylethanamine scaffold or its analogues. These methods can offer greater flexibility in introducing structural diversity. While direct one-pot syntheses of this compound are less common, coupling reactions are instrumental in building the precursor thioethers.

Palladium-catalyzed cross-coupling reactions, for example, have been developed for transthioetherification, allowing the formation of aryl thioethers from aryl halides. nih.govrsc.org In one study, 2-(methylthio)ethylamine was tested as a methylthiolating reagent in a palladium-catalyzed reaction, demonstrating the potential of coupling strategies in this chemical space, although with low yields in this specific instance. nih.govrsc.org

More broadly, the development of dehydrogenative coupling reactions catalyzed by base metals like cobalt offers a pathway to form C-N bonds, which is fundamental to constructing amine-containing molecules. researchgate.net Such strategies, while not yet specifically applied to the direct synthesis of this compound, point towards future possibilities for more atom-economical synthetic routes.

Stereoselective Synthesis of Chiral Sulfinylethanamines

The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as two enantiomers. The synthesis of enantiomerically pure or enriched chiral sulfinyl compounds is of significant interest, particularly in medicinal chemistry. nih.govnih.gov Two primary strategies dominate this field: the stereoselective oxidation of a prochiral thioether and the nucleophilic substitution at the sulfur atom of a chiral sulfinyl precursor. nih.gov

One of the most established methods for asymmetric sulfoxidation is the Andersen synthesis, which utilizes a chiral sulfinate ester, typically (-)-menthyl p-toluenesulfinate, as a chiral auxiliary. nih.gov Reaction of this chiral precursor with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of a specific enantiomer of the target sulfoxide.

Catalytic asymmetric oxidation of thioethers is another powerful approach. This involves using a chiral catalyst, often a metal complex with a chiral ligand (e.g., based on titanium, vanadium, or rhodium), in the presence of an achiral oxidant like hydrogen peroxide or tert-butyl hydroperoxide. rsc.org These methods can provide access to chiral sulfoxides with high enantiomeric excess (ee).

Table 2: Key Strategies for Stereoselective Sulfoxide Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Andersen Synthesis | Diastereoselective reaction of an organometallic reagent with a chiral sulfinate ester (e.g., menthyl sulfinate). | Stoichiometric use of a chiral auxiliary; predictable stereochemical outcome. | nih.gov |

| Catalytic Asymmetric Oxidation | Oxidation of a prochiral sulfide (B99878) using a chiral catalyst and a stoichiometric oxidant. | High catalytic efficiency; enantioselectivity depends on the catalyst system. | nih.govnih.gov |

| Dynamic Kinetic Resolution | Combination of a reversible racemization of the starting material with a stereoselective reaction to convert it into a single stereoisomer of the product. | Can theoretically achieve >99% yield of a single enantiomer. | rsc.org |

Functionalization and Modification Strategies for Enhanced Utility

The this compound scaffold can be functionalized to create derivatives with tailored properties for various applications, such as ligands in coordination chemistry or as building blocks for more complex molecules. The primary sites for modification are the terminal amine group and, less commonly, the methyl group or the ethyl backbone.

The amine group is a versatile handle for derivatization. It can undergo standard reactions such as acylation, alkylation, or condensation with carbonyl compounds to form amides, secondary/tertiary amines, or imines, respectively. prepchem.com For example, the precursor 2-(methylthio)ethylamine has been reacted with pentafluorophenyl methacrylate (B99206) polymers to introduce thioether side chains, which can then be further modified. rsc.org Similarly, it has been used to functionalize diblock copolymers. researchgate.net

Another strategy involves using the thioether precursor in the synthesis of complex ligands. For instance, 2-(methylthio)ethylamine can be reacted with diphenylphosphine (B32561) chloride (after protecting the amine) to produce specialized phosphine (B1218219) ligands used in metal-catalyzed coupling reactions. smolecule.com These modifications highlight the utility of the core structure as a platform for developing new functional molecules.

Methodological Advancements in Yield Optimization and Purity

Optimizing the yield and purity of this compound and its analogues is crucial for both laboratory-scale research and potential industrial production. This involves fine-tuning reaction conditions and employing effective purification techniques.

Statistical methods like Response Surface Methodology (RSM) and Design of Experiments (DoE) are increasingly used to systematically optimize reaction parameters such as temperature, solvent composition, and reagent concentration to maximize yield and minimize reaction time. smolecule.comrsc.org For example, the optimization of a related synthesis identified specific temperatures and solvent ratios that dramatically increased product yield. rsc.org

The choice of reagents and the order of addition can also be critical. In the oxidation of thioethers, using a catalyst and carefully controlling the addition of the oxidant can prevent side reactions and improve the purity of the resulting sulfoxide. google.com Purification is typically achieved through standard laboratory techniques. Recrystallization is a common method for purifying the solid hydrochloride salt of this compound, exploiting solubility differences to remove impurities. smolecule.com For non-crystalline materials or for separating closely related compounds, column chromatography is the method of choice.

Structure Activity Relationship Sar Investigations and Molecular Determinants of Biological Function

Influence of the Methylsulfinyl Moiety on Ligand-Receptor Interactions

The methylsulfinyl group (CH₃–S(=O)–) is a key structural feature that significantly influences the pharmacological profile of a molecule. Its properties, such as polarity, hydrogen bonding capability, and stereochemistry, are critical determinants of ligand-receptor interactions.

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) introduces a polar functional group and a stereogenic center at the sulfur atom, which can profoundly alter a compound's biological activity. bohrium.comwikipedia.org This transformation can change hydrophobicity, receptor binding affinity, and metabolic stability. researchgate.net For instance, the sulfoxide metabolite of the antipsychotic drug thioridazine, known as mesoridazine, exhibits a stronger binding affinity for dopaminergic and α-adrenergic receptors compared to its parent sulfide compound. researchgate.net This change in receptor interaction correlates with differences in their clinical side-effect profiles. researchgate.net

The methylsulfinyl group can also play a crucial role in a molecule's ability to cross cell membranes. Studies on 6-methylsulfinylhexyl isothiocyanate (6-MSITC), a compound found in wasabi, suggest that the methylsulfinyl group, along with the alkyl chain length, contributes to its cell membrane permeability. nih.govmdpi.com This is a critical factor for intracellular drug targets.

Furthermore, the replacement of a sulfone with a sulfoxide has been shown to modulate off-target effects, such as hERG (human Ether-à-go-go-Related Gene) channel inhibition, which is a key concern in drug safety. In a series of antiplasmodial imidazopyridazines, switching a sulfone group to a sulfoxide resulted in an eight-fold reduction in hERG activity, while also improving aqueous solubility. nih.gov

The table below summarizes research findings on how the sulfinyl moiety affects biological activity compared to related functional groups.

| Parent Compound Class | Modification | Observed Effect on Biological Activity | Reference |

| Thioridazine (Sulfide) | Oxidation to Mesoridazine (Sulfoxide) | Stronger binding to dopaminergic & α-adrenergic receptors; lower affinity for muscarinic receptors. | researchgate.net |

| Imidazopyridazine (Sulfone) | Replacement with Sulfoxide | ~8-fold decrease in hERG inhibition; improved solubility. | nih.gov |

| Imidazopyridazine (Sulfone) | Positional change from meta to para | 11-fold reduction in hERG activity. | nih.gov |

Impact of Ethanamine Chain Modifications on Biological Efficacy

The ethanamine side chain of 2-(methylsulfinyl)ethanamine serves as a flexible linker and its amine group can act as a crucial interaction point with biological targets, often through hydrogen bonding or ionic interactions. Modifications to this chain, including its length, rigidity, and substitutions on the nitrogen atom, can have a significant impact on biological efficacy.

Studies on various classes of compounds demonstrate the importance of the amine-containing side chain:

Chain Length: The length of the alkyl chain connecting a functional group to the amine can be critical. For example, in a series of naphthalene-dione analogues, increasing the ethylene (B1197577) linker to a propylene (B89431) linker resulted in a slight decrease in anticancer potency, suggesting an optimal length for the alkyl chain. rsc.org

N-Alkylation: Methylation of the amine group can alter its basicity and steric profile, leading to changes in activity. In a study on norbelladine (B1215549) derivatives, N-methylation led to a twofold increase in butyrylcholinesterase (BuChE) inhibition compared to the non-methylated parent compound. mdpi.com

Terminal Group Modification: Replacing or substituting the terminal amine group can drastically alter a compound's potency. In the development of antimalarial drugs, modifications to the side chain of chloroquine (B1663885) analogues were found to be crucial for overcoming drug resistance by altering lipophilicity and basicity, which affects binding affinity to the heme target. asm.org Similarly, replacing a terminal morpholine (B109124) ring on an anticancer agent with other cyclic amines like piperidine (B6355638) significantly increased potency. rsc.org

The following table details research findings on ethanamine chain modifications.

| Compound Series | Modification to Amine Side Chain | Effect on Biological Efficacy | Reference |

| Norbelladine Derivatives | N-methylation | 2-fold increase in BuChE inhibition. | mdpi.com |

| Naphthalene-1,4-dione Analogues | Increased alkyl chain length (ethylene to propylene) | Slight decrease in anticancer potency. | rsc.org |

| Naphthalene-1,4-dione Analogues | Replacement of terminal morpholine with piperidine | ~10-fold increase in anticancer potency. | rsc.org |

| Chloroquine Analogues | Shortening of the side chain | Activity against chloroquine-resistant parasite strains. | asm.org |

Conformational Analysis and its Correlation with Pharmacological Profiles

The three-dimensional shape (conformation) of a molecule is a critical factor in its ability to bind to a specific receptor. Sulfoxides like this compound have a pyramidal sulfur center, which makes them chiral if the two carbon substituents are different. wikipedia.org The conformational flexibility of the ethanamine chain allows the molecule to adopt various shapes in solution.

Conformational analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt, as this is often the "bioactive" conformation required for receptor binding. Research on related compounds, such as 1-phenyl-2-methylsulfinyl-ethylamine, has involved detailed conformational analysis. capes.gov.br The preferred conformation is determined by a balance of steric and electronic interactions between the substituents.

Studies on other receptor ligands have shown that steric bulk and conformational flexibility are determining factors for biological activity. For instance, in a series of NMDA receptor ligands, an analogue with extra steric bulk showed significantly restricted conformational flexibility, which correlated with a switch from agonist to antagonist activity. ku.dk Therefore, understanding the preferred conformations of this compound and its analogues is essential for correlating structure with their pharmacological profiles.

Bioisosteric Replacement Studies within Sulfinyl-Containing Compounds

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, toxicity profile, or pharmacokinetics. nih.govdrugdesign.org The sulfinyl group can be replaced by a variety of other functional groups in such studies.

The goal of these replacements is to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. nih.gov For example, sulfilimines have been explored as potential bioisosteres for sulfoxides. nih.gov Like sulfoxides, sulfilimines possess a stereogenic sulfur center but offer an additional site for derivatization at the nitrogen atom, which can be tailored as a hydrogen-bond donor or acceptor. nih.gov Similarly, sulfoximines are another class of sulfur-based functional groups that have gained significant attention as bioisosteres, particularly as replacements for sulfones and sulfonamides. chemrxiv.org

The table below lists some potential bioisosteric replacements for the sulfinyl group.

| Original Group | Bioisostere | Rationale for Replacement | Reference |

| Sulfoxide (-S(O)-) | Sulfone (-S(O)₂-) | Modulate electronic properties and hydrogen bonding potential. | nih.gov |

| Sulfoxide (-S(O)-) | Sulfilimine (-S(N)-) | Introduce a tunable hydrogen bond donor/acceptor site; maintain stereocenter. | nih.gov |

| Sulfoxide (-S(O)-) | Sulfoximine (-S(O)(N)-) | Increase structural diversity and modulate physicochemical properties. | chemrxiv.org |

| Sulfoxide (-S(O)-) | Amide (-C(O)N-) | Mimic hydrogen bonding capabilities and steric profile. | nih.gov |

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. ufv.br

In a typical QSAR study for sulfonyl- or sulfinyl-containing compounds, researchers first calculate a variety of molecular descriptors for each molecule in a dataset. ufv.brresearchgate.net These descriptors quantify different aspects of the molecule's structure and properties. The next step involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates a selection of these descriptors with biological activity. mdpi.comresearchgate.net

A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, QSAR studies on sulfonamide inhibitors have successfully modeled their inhibitory activity against enzymes like carbonic anhydrase, using descriptors that describe the molecule's topology, electronic properties, and lipophilicity. mdpi.comresearchgate.net Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to understand the interactions between selective COX-2 inhibitors (many of which contain sulfonyl or sulfinyl groups) and their target enzyme. nih.gov

Common descriptors used in QSAR studies of sulfur-containing compounds are listed in the table below.

| Descriptor Class | Examples | Information Provided | Reference |

| Topological | Valence Connectivity Index (chi), Number of benzene (B151609) rings | Molecular size, shape, and branching. | ufv.brmdpi.com |

| Quantum-Mechanical | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole Moment | Electronic properties, reactivity, and polarity. | ufv.brresearchgate.net |

| Electronic | Hammett constants (σ), Average logP | Electron-donating/withdrawing effects, lipophilicity. | drugdesign.org |

| 3D/Steric | Steric fields (CoMFA), Hydrophobic fields (CoMSIA) | 3D shape and distribution of steric bulk and hydrophobicity. | nih.gov |

Metabolic Pathways and Biotransformation Studies

Oxidative Biotransformation of Sulfur Centers

The sulfur atom in 2-(methylsulfinyl)ethanamine is a primary site for oxidative metabolism. The sulfoxide (B87167) moiety can be further oxidized to a sulfone. This biotransformation is primarily catalyzed by microsomal monooxygenases.

Two major enzyme systems are responsible for the oxidation of sulfur-containing xenobiotics: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs). nih.govnih.gov While both enzyme families can catalyze the S-oxidation of sulfides to sulfoxides and subsequently to sulfones, FMOs are often the primary enzymes involved in the oxidation of nucleophilic sulfur centers in many xenobiotics. nih.govnih.govwikipedia.org FMOs catalyze the NADPH-dependent oxidation of a wide array of compounds containing sulfur, nitrogen, or phosphorus. nih.gov The conversion of a sulfoxide to a sulfone is a critical step in the metabolism of many sulfur-containing compounds, often altering their biological activity and facilitating their excretion. iiarjournals.orgresearchgate.net

In the case of fenbendazole (B1672488), a benzimidazole (B57391) anthelmintic, the sulfoxide metabolite, oxfendazole, is formed through the action of FMO and CYP enzymes. This sulfoxide is the primary active form, and it can be further metabolized to the inactive fenbendazole sulfone. iiarjournals.org This illustrates the sequential oxidation of a sulfide (B99878) to a sulfoxide and then to a sulfone, a pathway that is likely applicable to this compound.

The enzymatic oxidation of the sulfur center in analogous compounds is summarized in the table below.

| Substrate Analogue | Enzyme System(s) | Oxidized Metabolite(s) |

| L-methionine | Flavin-containing monooxygenases (FMO1-4) | Methionine sulfoxide |

| Fenbendazole (a sulfide) | Flavin-monooxygenase (FMO), CYP3A4, CYP2J2, CYP2C19 | Oxfendazole (fenbendazole sulfoxide), hydroxyfenbendazole, fenbendazole sulfone |

| N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine | Cytochromes P450 3A | N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine sulfoxide diastereomers |

Enzymatic Methylation and Sulfonium (B1226848) Metabolite Formation

While oxidative pathways are prominent, the sulfur atom of sulfoxides can also undergo other transformations. One such possibility, though less commonly documented as a primary metabolic route for simple alkyl sulfoxides in mammals, is the formation of sulfonium ions. Sulfonium ions are characterized by a positively charged sulfur atom bonded to three organic substituents. wikipedia.org

The formation of sulfonium ions from sulfoxides is a key step in certain chemical reactions, such as the Pummerer rearrangement, where a sulfoxide is activated by an acid anhydride (B1165640) to form a thionium (B1214772) ion intermediate. acs.org Biologically, the formation of S-adenosylmethionine (SAM), a crucial methyl donor in numerous metabolic reactions, involves the formation of a sulfonium ion from methionine and ATP. This highlights the biological precedent for the formation of sulfonium compounds.

Should this compound or its reduced sulfide analogue undergo S-methylation, the resulting metabolite would be a sulfonium ion. The potential for this pathway warrants further investigation to fully elucidate the metabolic fate of this compound.

Comparative Metabolism with Sulfide and Sulfone Analogues

The metabolic profile of this compound is best understood in comparison to its corresponding sulfide (2-(methylthio)ethanamine) and sulfone (2-(methylsulfonyl)ethanamine) analogues. The oxidation state of the sulfur atom significantly influences the metabolic pathways and the chemical properties of the molecule.

Sulfide (2-(methylthio)ethanamine): The sulfide is the most reduced form and is a primary substrate for S-oxidation. As discussed, it would be readily oxidized by FMOs and CYPs to form this compound (the sulfoxide). nih.goviiarjournals.org This oxidation is often a rapid and efficient metabolic step.

Sulfoxide (this compound): The sulfoxide represents an intermediate oxidation state. It can be further oxidized to the sulfone or potentially reduced back to the sulfide. The reduction of sulfoxides to sulfides is a known biotransformation for some compounds, although it is generally less common than oxidation. britannica.com

Sulfone (2-(methylsulfonyl)ethanamine): The sulfone is the most oxidized and generally the most chemically stable of the three. Sulfones are typically resistant to further oxidation at the sulfur atom and are often considered terminal metabolites. researchgate.net Their high polarity facilitates renal excretion. The reductive cleavage of sulfones is enzymatically possible but appears to be a rare metabolic event. nih.gov

The metabolic interconversion between these forms can be complex. For instance, studies on some drugs have shown reversible metabolism between the sulfide and sulfoxide forms, while the oxidation to the sulfone is typically irreversible.

The following table provides a comparative overview of the metabolic tendencies of the sulfide, sulfoxide, and sulfone forms.

| Compound Type | Primary Metabolic Pathways | General Characteristics |

| Sulfide | S-oxidation to sulfoxide | Prone to rapid oxidation; can be a substrate for methylation. |

| Sulfoxide | S-oxidation to sulfone; potential for reduction to sulfide | Intermediate oxidation state; can be chiral at the sulfur atom. |

| Sulfone | Generally metabolically stable | Highly oxidized and polar; often an end-product of metabolism. |

Role in Xenobiotic Processing and Detoxification Mechanisms

The metabolism of this compound is an integral part of the broader xenobiotic processing and detoxification systems of an organism. These pathways are designed to convert foreign compounds into more water-soluble, less toxic, and more easily excretable metabolites. wikipedia.org

Phase I metabolism, which includes the oxidative biotransformation of the sulfur center as described in section 5.1, introduces or exposes functional groups that prepare the molecule for Phase II conjugation reactions. wikipedia.org

A key Phase II detoxification pathway for electrophilic compounds is conjugation with glutathione (B108866) (GSH), a tripeptide that plays a central role in protecting cells from oxidative damage and toxic xenobiotics. unl.edu While sulfoxides themselves are not always highly reactive electrophiles, their metabolic intermediates can be. For instance, some sulfoxides can be bioactivated to reactive species that are then quenched by GSH. nih.govacs.org The conjugation of xenobiotics with GSH is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). wikipedia.orgunl.edu

The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then readily excreted in the urine. wikipedia.org

The metabolic pathways involved in the detoxification of xenobiotics are summarized below.

| Metabolic Phase | Key Enzymes | General Function | Potential Relevance to this compound |

| Phase I | Cytochrome P450 (CYP) oxidases, Flavin-containing monooxygenases (FMOs) | Introduction or exposure of functional groups (e.g., oxidation) | Oxidation of the sulfoxide to a more polar sulfone. |

| Phase II | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Conjugation with endogenous polar molecules (e.g., glutathione, glucuronic acid, sulfate) | Conjugation with glutathione if a reactive intermediate is formed. |

| Phase III | ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRPs) | Efflux of conjugated metabolites from cells | Transport of any formed conjugates out of cells for elimination. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-(methylsulfinyl)ethanamine, enabling its separation from impurities and related compounds. High-performance liquid chromatography and gas chromatography are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of polar, non-volatile compounds like this compound. Given the compound's lack of a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) are often employed. Alternatively, derivatization with a UV-absorbing or fluorescent tag can be performed prior to analysis to enhance sensitivity with common photodiode array (PDA) detectors.

Several HPLC modes can be adapted for its analysis:

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. Ion-pairing agents may be added to the mobile phase to improve peak shape and retention of the basic amine group.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining and separating very polar compounds that show little or no retention in reversed-phase systems.

Ion-Exchange Chromatography (IEC): Cation-exchange columns can be used to separate the protonated amine based on its positive charge.

The purity of related sulfoxide (B87167) or sulfonyl compounds is routinely assessed by HPLC, often achieving high levels of purity. researchgate.net

Table 1: Representative HPLC Conditions for Amine Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) or HILIC |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5-10 µL |

| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or UV-Vis (post-derivatization) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of polar and reactive molecules like this compound can be challenging due to potential issues with peak tailing and thermal degradation. silcotek.com The sulfoxide group and the primary amine group contribute to the compound's low volatility and high polarity.

To overcome these challenges, derivatization is typically required. This process converts the polar N-H and S=O groups into less polar, more volatile functional groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

For detection, a Flame Ionization Detector (FID) can be used, but for higher selectivity and sensitivity, a mass spectrometer (GC-MS) or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) is preferred. hpst.czazom.com

Table 2: Typical GC Conditions for Derivatized Amine Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Split or Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

| Derivatization | Silylation with BSTFA |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation pattern, and infrared spectroscopy identifies the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide unique signatures that confirm its structure. The presence of the chiral sulfoxide group makes the adjacent methylene (B1212753) protons diastereotopic.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The solvent used can significantly affect the chemical shifts of labile protons like those in the amine group. nih.gov

¹³C NMR: The carbon NMR spectrum will display three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | CH₃-S(O)- |

| ~ 2.9 - 3.1 | Multiplet | 2H | -S(O)-CH₂- |

| ~ 3.2 - 3.4 | Multiplet | 2H | -CH₂-NH₂ |

| Variable (e.g., ~ 1.5-2.5) | Broad Singlet | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 38 | CH₃-S(O)- |

| ~ 55 | -S(O)-CH₂- |

| ~ 39 | -CH₂-NH₂ |

Mass Spectrometry (MS) and Tandem MS

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), the this compound molecule will form a molecular ion ([M]⁺•) and undergo characteristic fragmentation. chemguide.co.uk

The molecular weight of this compound (C₃H₉NOS) is 107.17 Da. The molecular ion peak would be observed at an m/z of 107. Aliphatic amines typically undergo α-cleavage as a predominant fragmentation pathway. miamioh.edu For this molecule, the cleavage of the C-C bond adjacent to the amine group is highly favorable, leading to the formation of a resonance-stabilized iminium cation at m/z 30. This is often the base peak in the spectrum of primary ethylamines. Other fragmentations involving the sulfoxide group, such as the loss of the methyl group or the entire methylsulfinyl group, are also possible. researchgate.net

Tandem MS (MS/MS) can be used to further fragment the molecular ion or other primary fragments to confirm connectivity and provide more detailed structural evidence.

Table 5: Predicted Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 107 | [CH₃S(O)CH₂CH₂NH₂]⁺• | Molecular Ion (M⁺•) |

| 92 | [S(O)CH₂CH₂NH₂]⁺• | Loss of •CH₃ |

| 77 | [CH₂CH₂NH₂]⁺• | Loss of •S(O)CH₃ |

| 44 | [CH₃S(O)]⁺ or [CH₂=CHNH₂]⁺• | Cleavage of C-S or C-C bond |

| 30 | [CH₂=NH₂]⁺ | α-cleavage (loss of •CH₂S(O)CH₃), likely base peak |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the N-H, C-H, S=O, C-N, and C-S bonds.

The most characteristic peaks would be the strong S=O stretch, which is a hallmark of sulfoxides, and the N-H stretching and bending vibrations of the primary amine group. unam.mxresearchgate.net

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~ 1450 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

| 1070 - 1030 | S=O Stretch | Sulfoxide |

| 700 - 600 | C-S Stretch | Thioether derivative |

Quantitative Analysis Techniques and Method Validation

The quantitative determination of this compound, a polar, sulfur-containing primary amine, in biological matrices presents unique analytical challenges. Due to its chemical properties and its status as a minor metabolite of compounds like modafinil, dedicated and validated analytical methods are not widely published in peer-reviewed literature. However, based on its structure, the most suitable analytical approach for sensitive and selective quantification would be liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The development and validation of such a method would need to adhere to stringent guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability, reproducibility, and accuracy of the generated data. The validation process assesses various method performance characteristics.

Hypothetical LC-MS/MS Method

A hypothetical method for the quantification of this compound in a biological matrix, such as human plasma, would likely involve protein precipitation or liquid-liquid extraction to isolate the analyte from matrix components. Chromatographic separation would likely be achieved using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column to ensure adequate retention of this polar compound. Detection would be performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Method Validation Parameters

A full validation of this hypothetical method would include the assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), and stability.

Specificity and Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components is critical. This would be tested by analyzing at least six different blank matrix lots to check for interferences at the retention time of the analyte and its internal standard.

Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be generated, and the coefficient of determination (r²) would be calculated to demonstrate the relationship between concentration and instrument response.

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Limits of Detection (LOD) and Quantification (LLOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, typically defined by a signal-to-noise ratio of 3:1. The LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, often defined by a signal-to-noise ratio of 10:1.

Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Illustrative Method Validation Data

The following tables represent hypothetical but realistic validation results for the quantification of this compound in human plasma by a validated LC-MS/MS method, based on typical acceptance criteria from regulatory guidelines.

Table 1: Hypothetical Calibration Curve and Linearity Data This table is for illustrative purposes only.

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1.0 - 1000 ng/mL | - |

| Regression Model | Linear, 1/x² weighting | - |

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |

| Calibrator Accuracy (% Bias) | -1.8% to 2.5% | Within ±15% of nominal (±20% at LLOQ) |

Table 2: Hypothetical Inter-day Accuracy and Precision Data This table is for illustrative purposes only.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria (% Bias / % RSD) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 1.04 | 4.0% | 8.2% | ±20% / ≤20% |

| Low | 3.0 | 2.91 | -3.0% | 6.5% | ±15% / ≤15% |

| Medium | 100 | 102.3 | 2.3% | 4.1% | ±15% / ≤15% |

| High | 800 | 789.6 | -1.3% | 3.8% | ±15% / ≤15% |

Table 3: Hypothetical Stability Assessment This table is for illustrative purposes only.

| Stability Condition | Concentration (ng/mL) | Mean % Change from Baseline | Acceptance Criteria |

|---|---|---|---|

| Bench-Top (6 hours, Room Temp) | Low (3.0) & High (800) | -4.2% | Within ±15% |

| Freeze-Thaw (3 cycles) | Low (3.0) & High (800) | -6.8% | Within ±15% |

| Long-Term (90 days, -80°C) | Low (3.0) & High (800) | -5.5% | Within ±15% |

These tables illustrate the type of comprehensive data required to validate a quantitative analytical method, ensuring its suitability for its intended purpose, such as in pharmacokinetic or metabolic studies.

Environmental Fate, Transport, and Ecotoxicological Implications

Environmental Distribution and Persistence Modeling

Predicting the environmental distribution and persistence of 2-(methylsulfinyl)ethanamine relies on modeling approaches that consider its physicochemical properties. The presence of the polar sulfoxide (B87167) group and the basic amino group suggests a high affinity for aqueous environments and a lower likelihood of volatilization into the atmosphere. mdpi.comwikipedia.org

Models for the environmental transport of organic contaminants often incorporate parameters such as solubility, vapor pressure, and the octanol-water partition coefficient (Kow). mdpi.com For polar compounds like this compound, these models are essential for estimating their partitioning between different environmental compartments, including water, soil, and air. nih.govnih.gov The amine functional group can exist in a protonated, cationic form in environmental waters, which would further increase its water solubility and reduce its potential for volatilization and partitioning into organic matter.

The persistence of this compound in the environment will be dictated by its resistance to various degradation processes. While specific data for this compound is scarce, insights can be drawn from related organosulfur and alkylamine compounds. Some alkylamine derivatives have been identified as persistent, mobile, and toxic (PMT) substances, suggesting that the alkylamine portion of the molecule could contribute to its environmental persistence. nih.gov

Table 1: Inferred Physicochemical Properties and their Implications for Environmental Distribution

| Property | Inferred Characteristic for this compound | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | High | Predominantly found in the aqueous phase (surface water, groundwater). |

| Vapor Pressure | Low | Limited volatilization and atmospheric transport. |

| Octanol-Water Partition Coefficient (Log Kow) | Low | Low potential for partitioning into fatty tissues of organisms and organic matter in soil/sediment. |

Abiotic and Biotic Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment can occur through both abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation: Abiotic degradation processes that could affect this compound include hydrolysis and photolysis. The sulfoxide group is generally stable to hydrolysis under typical environmental pH conditions. However, the molecule could be susceptible to photolytic degradation, where sunlight provides the energy to break chemical bonds. The presence of photosensitizing substances in natural waters could potentially accelerate this process.

Biotic Degradation: Microbial degradation is expected to be a significant pathway for the breakdown of this compound in soil and water. Microorganisms can utilize organic compounds as a source of carbon and nitrogen. The degradation of alkylamines by microbial communities is a known process. researchgate.net Similarly, various microorganisms are capable of metabolizing organosulfur compounds. epa.gov The biodegradation of dimethyl sulfoxide (DMSO), a simple sulfoxide, is known to occur in biological systems. researchgate.net It is plausible that microbial enzymes could catalyze the oxidation or reduction of the sulfoxide group and the deamination or oxidation of the ethylamine (B1201723) chain. The rate and extent of biotic degradation will depend on various environmental factors, including the microbial population present, temperature, oxygen levels, and nutrient availability.

Bioavailability and Potential for Environmental Accumulation

The bioavailability of this compound refers to the fraction of the compound that is available for uptake by living organisms. Due to its inferred high water solubility and low octanol-water partition coefficient, its potential for bioaccumulation in the fatty tissues of organisms is expected to be low. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss.

However, the presence of the amine group could lead to interactions with biological macromolecules. Studies on other organosulfur compounds, such as those found in Allium species (e.g., garlic), have investigated their bioavailability and metabolism. mdpi.comnih.govnih.gov These studies indicate that organosulfur compounds can be absorbed and metabolized, leading to the formation of various metabolites. nih.gov The bioavailability of this compound would therefore depend on its uptake, metabolism, and excretion by organisms. While significant bioaccumulation in fatty tissues is not anticipated, the potential for accumulation in specific tissues or organs cannot be entirely ruled out without empirical data.

General Ecotoxicological Assessment Frameworks and Considerations

The ecotoxicological assessment of this compound involves evaluating its potential to cause adverse effects on aquatic and terrestrial organisms. This assessment typically follows a tiered framework that begins with baseline data on the compound's physicochemical properties and proceeds to toxicity testing on representative species from different trophic levels (e.g., algae, invertebrates, fish). mdpi.comusda.gov

Key Considerations for Ecotoxicological Assessment:

Toxicity of Functional Groups: Both the sulfoxide and alkylamine functional groups can exhibit biological activity. Alkylamines can be corrosive and toxic through various exposure routes. noaa.govcloudsds.com The ecotoxicity of this compound would be a result of the combined or interactive effects of these groups.

In Vitro and In Silico Methods: In the absence of extensive in vivo data, in vitro assays (using cells or tissues) and in silico methods (computer modeling) can provide preliminary insights into the potential toxicity of the compound. mdpi.comnih.gov These methods can be used to predict potential mechanisms of toxicity and to prioritize compounds for further testing. nih.govnih.gov

Effects on Non-Target Organisms: A thorough ecotoxicological assessment would consider the potential effects on a wide range of non-target organisms in different environmental compartments. This includes aquatic organisms, soil-dwelling organisms, and terrestrial plants.

Metabolites: The degradation products or metabolites of this compound could also have their own toxicological profiles. nih.gov A comprehensive assessment should consider the potential toxicity of these transformation products.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide (DMSO) |

Applications in Advanced Materials Science and Chemical Synthesis Research

Role as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more complex chemical structures. 2-(methylsulfinyl)ethanamine and its close analogues exemplify this role, particularly in the synthesis of pharmaceutically relevant compounds. The primary amine group provides a reactive site for forming amide, imine, or other carbon-nitrogen bonds, while the methylsulfinyl group can influence the molecule's solubility, polarity, and interaction with biological targets.

For instance, the core structure of this compound is conceptually related to intermediates used in the synthesis of important therapeutic agents. Although direct synthesis pathways prominently featuring this exact compound are not extensively documented in mainstream literature, the strategic value of the aminoethyl sulfoxide (B87167) moiety is clear. The synthesis of complex molecules often involves the initial construction of a backbone, which is subsequently functionalized. A common strategy is the oxidation of a more readily available thioether precursor at a late stage to introduce the sulfoxide group, thereby modifying the compound's electronic and steric properties. This post-synthesis oxidation highlights the utility of the underlying 2-(methylthio)ethylamine (B103984) skeleton, which is then converted to the target sulfoxide-containing molecule.

The value of such building blocks is evident in the construction of a diverse range of chemical entities, from active pharmaceutical ingredients to specialized ligands for catalysis. umich.edupharmaceutical-technology.comsciencedaily.com

Integration into Novel Material Systems (e.g., Perovskites, referencing related thioether compounds)

Two-dimensional (2D) hybrid organic-inorganic perovskites are a class of materials attracting immense research interest for their applications in photovoltaics and thermoelectric devices. researchgate.net These materials consist of inorganic layers, typically lead halide octahedra, separated by layers of organic cations, often referred to as "spacers." ed.ac.uknih.gov The chemical structure of the organic spacer is critical as it dictates the material's structural stability and its optoelectronic properties.

While direct integration of this compound into perovskites is not widely reported, extensive theoretical and experimental work has been conducted on its thioether analogue, 2-(methylthio)ethylamine (MTEA). acs.orgiitram.ac.in In this context, MTEA serves as the organic spacer cation in 2D halide perovskites, such as (MTEA)₂PbI₄ and (MTEA)₂(MA)Pb₂I₇. acs.org

Research based on density functional theory calculations has revealed that MTEA-based 2D perovskites are promising candidates for both solar and thermal energy harvesting. acs.orgiitram.ac.in The presence of the sulfur atom in the MTEA spacer is shown to influence the material's electronic properties. For example, strong sulfur-sulfur interactions between the MTEA spacers can cause a noticeable shift in the absorption spectrum. acs.org Furthermore, these materials exhibit very small effective electron masses, which translates to exceptionally high electron carrier mobility. acs.org

The potential substitution of MTEA with this compound as the organic spacer is an intriguing prospect for materials design. The introduction of the more polar sulfoxide group in place of the thioether could significantly alter the dielectric properties of the organic layer. This modification could influence the quantum and dielectric confinement effects within the perovskite structure, potentially offering a new avenue for tuning the material's bandgap and exciton (B1674681) binding energy. nih.gov

| Material | Property | Value |

|---|---|---|

| (MTEA)₂(MA)Pb₂I₇ | Theoretical Power Conversion Efficiency | 29% |

| Thermoelectric Power Factor (300 K) | 42.3 mW/mK² | |

| (MTEA)₂(MA)Pb₂I₇ | Rashba-Splitting Strength | 0.41 - 0.65 eV Å |

Utility as a Research Reagent in Organic Transformations

Beyond its role as a structural component, the functional groups within this compound give it potential utility as a reagent in various organic transformations. The amine group can function as a base or a nucleophile, while the sulfoxide group offers a range of synthetic possibilities.

Sulfoxides, in general, are highly versatile functional groups in organic synthesis. researchgate.net They are known to act as chiral auxiliaries, where a chiral sulfoxide group can direct the stereochemical outcome of a reaction on another part of the molecule. acs.orgfrontiersin.org The pyramidal geometry of the sulfinyl group makes it a stereogenic center, which is a key feature for its use in asymmetric synthesis. researchgate.net

Furthermore, the sulfoxide group can be involved in transformations such as eliminations or rearrangements. The oxidation of the sulfoxide to a sulfone or its reduction back to a sulfide (B99878) are common transformations that can be used strategically in a multi-step synthesis. frontiersin.org While specific, named reactions employing this compound as a catalyst or reagent are not prominent in the literature, its bifunctional nature makes it a candidate for designing novel ligands for metal-catalyzed reactions. The combination of a soft sulfur donor and a hard amine donor could allow it to act as a bidentate ligand, coordinating to a metal center and influencing the reactivity and selectivity of a catalytic process. Synthetic studies have also noted the general instability of some N-Boc protected α-amino sulfoxides, which can undergo α-elimination, a reactivity that could potentially be harnessed for specific synthetic outcomes. rsc.org

Toxicological Assessments and Safety Considerations in Research Settings

General Principles of Chemical Hazard and Risk Assessment in Laboratories

A foundational element of laboratory safety is the systematic assessment of hazards and risks associated with any chemical or experimental procedure. nih.govosha.gov This process is a regulatory requirement and a cornerstone of a proactive safety culture.

Hazard vs. Risk It is critical to distinguish between a hazard and a risk. A hazard is an intrinsic property of a chemical that makes it capable of causing harm, such as corrosivity or toxicity. era-environmental.com Risk is the probability that a hazard will cause harm under specific conditions of use and exposure. solubilityofthings.com A comprehensive risk assessment evaluates both the inherent hazards of a substance and the likelihood of exposure during a planned experiment. osha.gov

The Risk Assessment Process Performing a chemical risk assessment is a multi-step process designed to identify, evaluate, and control hazards. labmanager.comnih.gov

| Step | Description | Key Actions & Information Sources |

| 1. Identify Hazards | Determine the potential health, physical, and environmental hazards of all chemicals and processes involved. nih.gov | Review Safety Data Sheets (SDS), chemical container labels, and reliable literature. Categorize chemicals by hazard class (e.g., corrosive, toxic, flammable). labmanager.com |

| 2. Evaluate Risks | Assess the likelihood and severity of potential exposure for each step of the planned experiment. | Consider the quantity of substance used, its physical form (solid, liquid, gas), volatility, operating conditions (temperature, pressure), and the potential for spills or aerosol generation. labmanager.com |

| 3. Implement Control Measures | Select and apply appropriate measures to eliminate or minimize the identified risks. solubilityofthings.com | Follow the "hierarchy of controls": Engineering Controls (e.g., chemical fume hoods), Administrative Controls (e.g., Standard Operating Procedures), and Personal Protective Equipment (PPE). solubilityofthings.com |

| 4. Document and Review | Record the risk assessment and the chosen control measures. | The assessment should be reviewed before the experiment and updated whenever there are significant changes to the procedure, scale, or materials used. solubilityofthings.com |

The Role of the Chemical Hygiene Plan (CHP) In the United States, the Occupational Safety and Health Administration (OSHA) regulation 29 CFR 1910.1450, commonly known as the "Lab Standard," mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP). nih.govsc.edu The CHP is a laboratory-specific program that establishes procedures, equipment, and work practices to protect personnel from the health hazards of the chemicals they handle. uky.eduucr.edu It must include criteria for implementing control measures, ensuring fume hoods are functioning properly, and provisions for additional protection when working with particularly hazardous substances. sc.educornell.edu All laboratory personnel must be familiar with and have ready access to their institution's CHP. nih.gov

Mechanistic Toxicology of Sulfinyl Compounds (general)

The compound 2-(methylsulfinyl)ethanamine belongs to the class of organic compounds known as sulfoxides, which are characterized by a sulfinyl functional group (R-S(=O)-R'). bartleby.com The toxicology of this class is related to the chemical properties of the sulfur-oxygen bond.

Sulfoxides, such as the widely used solvent dimethyl sulfoxide (B87167) (DMSO), are generally considered to have low systemic toxicity. nih.govwikipedia.org However, their biological effects are complex. The sulfinyl group can be a target for metabolic enzymes. In biological systems, sulfoxides can be reduced back to their corresponding sulfides or further oxidized to sulfones (R-S(=O)₂-R'). bartleby.comwikipedia.org This metabolic processing can alter the compound's properties and biological activity.

Key Toxicological Mechanisms:

Membrane Penetration : Sulfoxides are known for their ability to penetrate biological membranes rapidly. This property can facilitate the absorption of the sulfoxide itself and any other substances dissolved in it, potentially increasing the toxic potential of other agents. nih.govwikipedia.orgnih.gov

Free Radical Scavenging : Some sulfoxides have demonstrated the ability to act as free radical scavengers, which can have antioxidant effects. nih.govtandfonline.com

Reactivity : The sulfinyl group can be activated under certain conditions to form reactive intermediates. While primarily explored in organic synthesis, the potential for such activation in a biological context could lead to interactions with cellular macromolecules. researchgate.netnih.gov

Cellular Effects : Studies on DMSO have shown that it can induce a range of biological responses, including anti-inflammatory effects, inhibition of cholinesterase, and, at certain concentrations, the generation of reactive oxygen species (ROS) and induction of apoptosis. nih.govtandfonline.com

| Potential Mechanism | Description | Relevance to Sulfinyl Compounds |

| Metabolic Transformation | Oxidation to sulfones or reduction to sulfides. | Alters the polarity and reactivity of the molecule, potentially leading to bioactivation or detoxification. wikipedia.org |

| Enhanced Permeability | Facilitation of transport across skin and cell membranes. | Can increase the systemic exposure to the compound and any co-administered substances. nih.gov |

| Redox Cycling | Participation in oxidation-reduction reactions. | May lead to the generation of reactive oxygen species (ROS) or act as an antioxidant, depending on the cellular environment. tandfonline.com |

| Interaction with Biomolecules | Covalent or non-covalent binding to proteins and other cellular targets. | The sulfonyl group can form hydrogen bonds, which may mediate interactions with biological targets like enzymes. nih.gov |

Considerations for Safe Handling and Waste Management in Academic Research

Given the identified hazards of this compound, strict adherence to safety protocols for handling and disposal is mandatory in any research setting.

Hazard Profile of this compound Based on its GHS classification, this compound is a hazardous chemical with multiple routes of exposure.

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Warning | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger |

(This data is compiled from GHS classification summaries and may not be exhaustive) nih.gov

Safe Handling and Personal Protective Equipment (PPE) Due to its corrosive nature and acute toxicity, all manipulations of this compound must be conducted with appropriate safety controls. brandeis.educhemicals.co.uk

Engineering Controls : All work should be performed in a properly functioning chemical fume hood to prevent inhalation of vapors. nih.gov

Personal Protective Equipment :

Eye Protection : Chemical splash goggles and a full-face shield must be worn. brandeis.edunih.gov

Skin Protection : A lab coat and appropriate chemical-resistant gloves (e.g., neoprene or nitrile, consult manufacturer's data for specific breakthrough times) are required. brandeis.edunih.gov No open-toed shoes are permitted. brandeis.edu

Hygiene Practices : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or store food in the laboratory. nih.govaksci.com

Storage Requirements Proper storage is essential to prevent accidents and degradation of the chemical.

Store in a tightly sealed, compatible container. labmanager.com

Keep in a cool, dry, and well-ventilated area. labmanager.com

Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases. cwu.edutowson.edu

Corrosive liquids should be stored below eye level. brandeis.edutowson.edu

Waste Management in Academic Laboratories Chemical waste generated in academic research is regulated and must be managed systematically.

Waste Collection : All waste containing this compound, including contaminated consumables and rinseate from cleaning glassware, must be collected as hazardous waste. vumc.orgvanderbilt.edu It must not be disposed of down the sink or in general trash. vumc.org

Satellite Accumulation Areas (SAA) : Laboratories must designate an SAA at or near the point of waste generation. cwu.eduupenn.edu This area is for the short-term collection of hazardous waste.

Container and Labeling : Waste must be collected in a container that is in good condition, compatible with the chemical, and kept tightly closed except when adding waste. vanderbilt.eduupenn.edu The container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents. vanderbilt.eduupenn.edu

Disposal : Once a waste container is full, or in accordance with institutional timelines, a request must be submitted to the institution's Environmental Health and Safety (EHS) office for pickup and disposal. vumc.orgupenn.edu

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Therapeutic Applications

Future research is anticipated to focus on identifying new biological targets for 2-(methylsulfinyl)ethanamine and its derivatives. The core structure of this compound serves as a versatile scaffold for the synthesis of new pharmacologically active molecules. A key strategy will likely involve creating libraries of derivatives through chemical modification and screening them against a wide array of biological targets, including enzymes, receptors, and ion channels.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for therapeutic effects. This approach has been successfully used to develop potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein involved in pain sensation. nih.govnih.govresearchgate.net Similar methodologies could lead to the discovery of novel therapeutics derived from this compound for a range of diseases.

Exploration of Sustainable Synthetic Routes and Biocatalysis

A significant future direction in the production of this compound is the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to chemical synthesis to reduce waste and energy consumption. rsc.orgmdpi.com For instance, research into the selective monoalkylation of amines using reagents like ethylene (B1197577) sulfate (B86663) could offer a more efficient and greener pathway for producing ethanamine derivatives. chemrxiv.orgchemrxiv.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a particularly promising avenue for the sustainable synthesis of chiral sulfoxides. nih.govucl.ac.ukalmacgroup.comalmacgroup.com Enzymes such as reductases (e.g., Msr and Dms) and oxidases (e.g., Baeyer-Villiger monooxygenases) are being explored for their ability to produce enantiomerically pure sulfoxides. frontiersin.org These enzymatic methods operate under mild conditions and can offer high selectivity, reducing the need for hazardous reagents and complex purification steps. nih.govucl.ac.uk

| Enzyme Class | Potential Application in Synthesis |

| Reductases (Msr, Dms) | Kinetic resolution of racemic sulfoxides to produce enantiopure forms. almacgroup.comfrontiersin.org |

| Oxidases (BVMOs, P450s) | Asymmetric oxidation of sulfides to generate chiral sulfoxides. frontiersin.org |

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling is poised to play a crucial role in understanding the structure-function relationships of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of sulfinylamines. nih.govrsc.org Such studies can provide insights into reaction mechanisms and help predict the chemical behavior of these compounds. acs.orgfigshare.com

Computational approaches are also valuable in drug discovery. For example, quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of molecules with their biological activities, aiding in the design of more potent and selective drugs. mdpi.com Molecular docking studies can predict how derivatives of this compound might bind to biological targets, guiding the synthesis of new therapeutic agents. nih.gov These computational tools can accelerate the research and development process by prioritizing the synthesis of compounds with the highest potential for desired biological effects. researchgate.net

Comprehensive Environmental Risk Assessment and Mitigation Strategies

A thorough understanding of the environmental fate and potential risks of this compound is essential for its responsible use. Future research will likely focus on a comprehensive environmental risk assessment, examining its persistence, bioaccumulation, and toxicity in various ecosystems. The biodegradation of organosulfur compounds is a key area of investigation, as it determines the persistence of these substances in the environment. nih.goviaea.orgoup.comarc.gov.au

The ecotoxicity of short-chain aliphatic amines is another important consideration, as these compounds can have adverse effects on aquatic and soil-dwelling organisms. canada.caindustrialchemicals.gov.au Studies on the environmental fate of structurally related compounds, such as sulfonamides, can provide insights into the potential environmental behavior of this compound. researchgate.netscilit.com Based on these assessments, mitigation strategies can be developed to minimize any potential environmental impact. This may include developing more biodegradable derivatives or implementing specific waste treatment processes.

Innovation in Materials Science and Industrial Applications

The unique properties of the sulfoxide (B87167) group, such as its high polarity, make this compound a promising candidate for applications in materials science. britannica.comwikipedia.org Research into sulfoxide-containing polymers has already shown potential in biomedical applications, such as cryopreservation and as skin moisturizing agents. researchgate.netnih.gov The incorporation of this compound into polymer backbones could lead to the development of new materials with tailored properties. fu-berlin.de

In addition to advanced materials, the broader class of ethanamine derivatives has a wide range of industrial uses, including in the manufacturing of agrochemicals, corrosion inhibitors, and detergents. chemicalsafetyfacts.orgchemicaliran.comnouryon.comsafrole.comfuturemarketinsights.com Future research may explore the use of this compound as an intermediate or additive in these and other industrial applications. Its utility as a solvent, similar to dimethyl sulfoxide (DMSO), could also be investigated for various industrial processes. britannica.comchemicalbook.com The development of novel polymers and the exploration of new industrial applications represent significant growth areas for this versatile compound. osti.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.